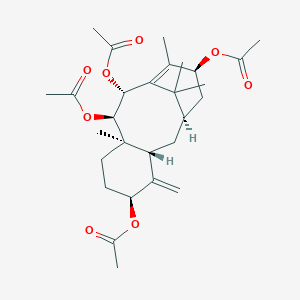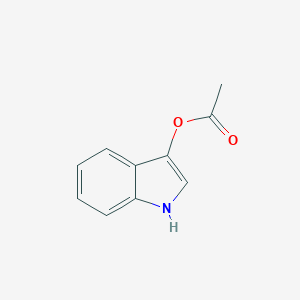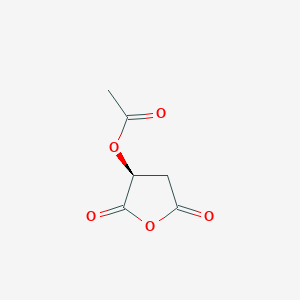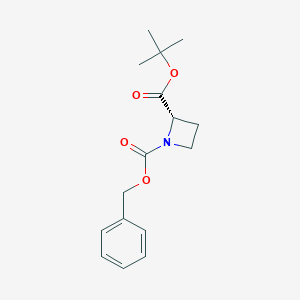![molecular formula C9H8ClNS B016972 5-Chloro-2-ethylbenzo[d]thiazole CAS No. 107611-11-0](/img/structure/B16972.png)
5-Chloro-2-ethylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-ethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their wide range of biological activities and medicinal applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
In industrial settings, the synthesis of 5-Chloro-2-ethyl-1,3-benzothiazole often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-ethyl-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes and ultimately results in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-1,3-benzothiazole: Lacks the chlorine atom at the 5th position.
5-Chloro-1,3-benzothiazole: Lacks the ethyl group at the 2nd position.
2-Methyl-1,3-benzothiazole: Contains a methyl group instead of an ethyl group at the 2nd position.
Uniqueness
The presence of both the chlorine atom at the 5th position and the ethyl group at the 2nd position in 5-Chloro-2-ethyl-1,3-benzothiazole provides unique chemical properties that enhance its reactivity and potential applications. This combination of substituents makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
107611-11-0 |
|---|---|
Molekularformel |
C9H8ClNS |
Molekulargewicht |
197.69 g/mol |
IUPAC-Name |
5-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
FHNDWGLSMGUUPO-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=CC(=C2)Cl |
Kanonische SMILES |
CCC1=NC2=C(S1)C=CC(=C2)Cl |
Synonyme |
Benzothiazole, 5-chloro-2-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)











![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)

